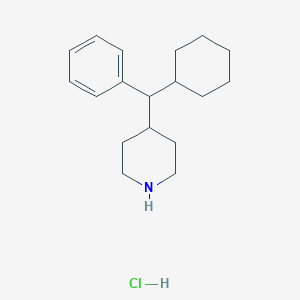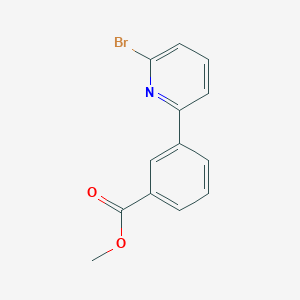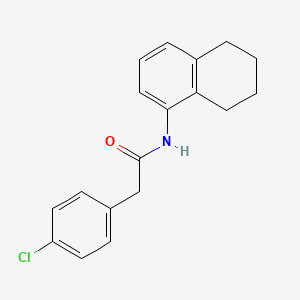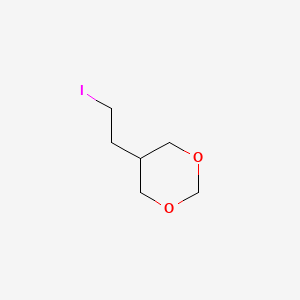
5-(2-Iodoethyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Iodoethyl)-1,3-dioxane: is an organic compound characterized by the presence of an iodoethyl group attached to a 1,3-dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Iodoethyl)-1,3-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of 1,3-dioxane with iodine and a suitable base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Iodoethyl)-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like acetone or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products:
Substitution Reactions: Products include various substituted dioxanes, depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives such as dioxane oxides.
Reduction Reactions: Ethyl-substituted dioxanes.
Applications De Recherche Scientifique
Chemistry: 5-(2-Iodoethyl)-1,3-dioxane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of iodinated compounds on biological systems. It can be used as a probe to investigate the mechanisms of iodine uptake and metabolism in cells.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of iodinated pharmaceuticals. Its unique structure allows for the development of novel drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 5-(2-Iodoethyl)-1,3-dioxane involves its interaction with molecular targets through the iodoethyl group. The iodine atom can participate in various chemical reactions, including nucleophilic substitution and oxidative addition. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
(2-Iodoethyl)benzene: Similar in structure but with a benzene ring instead of a dioxane ring.
(2-Iodoethyl)dimethylamine: Contains a dimethylamine group instead of a dioxane ring.
(2-Iodoethyl)acridone: Features an acridone ring system.
Uniqueness: 5-(2-Iodoethyl)-1,3-dioxane is unique due to the presence of the 1,3-dioxane ring, which imparts specific chemical and physical properties
Propriétés
Formule moléculaire |
C6H11IO2 |
|---|---|
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
5-(2-iodoethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H11IO2/c7-2-1-6-3-8-5-9-4-6/h6H,1-5H2 |
Clé InChI |
IXMUNHVRQQMKJT-UHFFFAOYSA-N |
SMILES canonique |
C1C(COCO1)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B15062626.png)
![2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B15062633.png)
![12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5-dihydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylic acid](/img/structure/B15062646.png)
![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
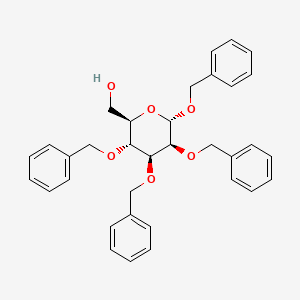
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
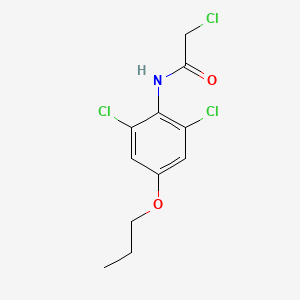
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)
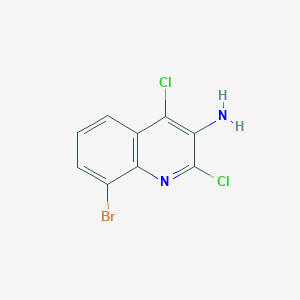
![9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062696.png)
